molecular formula C12H22N2O2 B6234716 tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate, Mixture of diastereomers CAS No. 1535438-69-7

tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate, Mixture of diastereomers

Cat. No.: B6234716
CAS No.: 1535438-69-7
M. Wt: 226.3
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Description

Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate, Mixture of diastereomers: is a chemical compound with a complex bicyclic structure. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. It is a derivative of 8-azabicyclo[5.1.0]octane, a bicyclic amine, with a tert-butyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to promote cyclization and the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials. Continuous flow chemistry and other advanced techniques might be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carboxylate or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides or amines.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Primary, secondary, or tertiary amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.

  • Medicine: : It could be explored for its potential pharmacological properties, such as its ability to modulate biological pathways or serve as a precursor for drug development.

  • Industry: : The compound might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a specific receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: : Similar structure but different position of the amino group.

  • 8-azabicyclo[3.2.1]octane derivatives: : Different ring size and structure but similar bicyclic amine motif.

The uniqueness of tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.

Properties

CAS No.

1535438-69-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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